molecular formula C12H25N3O4 B6354309 1-Piperidinepropanimidamide 2HOAc CAS No. 1172889-70-1

1-Piperidinepropanimidamide 2HOAc

Cat. No.: B6354309
CAS No.: 1172889-70-1
M. Wt: 275.34 g/mol
InChI Key: HBTZDKUALYCPMU-UHFFFAOYSA-N
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Description

1-Piperidinepropanimidamide 2HOAc (CAS: 725675-21-8) is an organic compound featuring a piperidine ring linked to a propanimidamide moiety, with two acetic acid (HOAc) molecules likely acting as counterions or stabilizing agents. Its molecular formula is C₈H₁₇N₃·2C₂H₄O₂, as derived from structural data .

This compound is structurally classified as a substituted amidine, a class known for applications in catalysis, pharmaceuticals, and coordination chemistry.

Properties

IUPAC Name

acetic acid;3-piperidin-1-ylpropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2C2H4O2/c9-8(10)4-7-11-5-2-1-3-6-11;2*1-2(3)4/h1-7H2,(H3,9,10);2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTZDKUALYCPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanimidamide 2HOAc typically involves the reaction of piperidine with propionamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of phenylsilane as a reducing agent and iron complexes as catalysts can promote the formation and reduction of imine intermediates, leading to the cyclization and reduction of piperidinone intermediates .

Industrial Production Methods

Industrial production methods for 1-Piperidinepropanimidamide 2HOAc may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents (DESs) such as ZnCl2:2HOAc has been explored for the large-scale synthesis of organic compounds, providing a greener alternative to conventional solvents .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanimidamide 2HOAc can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., phenylsilane), and catalysts (e.g., iron complexes). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-Piperidinepropanimidamide 2HOAc has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanimidamide 2HOAc involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, and TGF-ß/SMAD. These interactions can lead to the inhibition of cell migration, cell cycle arrest, and the inhibition of cancer cell survivability .

Comparison with Similar Compounds

Structural Analogues

(a) Other Substituted Amidinium Salts

Amidinium salts, such as benzamidinium acetate (C₇H₁₀N₂·C₂H₄O₂), share functional similarities with 1-Piperidinepropanimidamide 2HOAc. These compounds often exhibit strong hydrogen-bonding capabilities due to the amidine group, which can influence their stability and interactions with biological targets or metal ions. However, the piperidine ring in 1-Piperidinepropanimidamide introduces additional steric bulk and basicity compared to aromatic amidines like benzamidine .

(b) Piperidine Derivatives

Compounds such as 1-(3-aminopropyl)piperidine (C₈H₁₈N₂) lack the amidine group but share the piperidine scaffold.

(c) HOAc-Containing Coordination Compounds

references the use of HOAc in stabilizing polynuclear Mn clusters, such as [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄]·4H₂O·2HOAc . While structurally distinct, this highlights a broader trend where HOAc acts as a ligand or counterion to modulate solubility and reactivity. In 1-Piperidinepropanimidamide 2HOAc, the acetic acid molecules may similarly stabilize the amidinium ion through hydrogen bonding or ionic interactions .

Physicochemical and Functional Properties

Property 1-Piperidinepropanimidamide 2HOAc Benzamidinium Acetate 1-(3-Aminopropyl)piperidine
Molecular Formula C₈H₁₇N₃·2C₂H₄O₂ C₇H₁₀N₂·C₂H₄O₂ C₈H₁₈N₂
Functional Groups Amidine, piperidine, HOAc Amidine, HOAc Amine, piperidine
Basicity (pKa) High (amidine group) Moderate Moderate
Solubility Likely enhanced by HOAc Water-soluble Limited in water
Coordination Potential High (amidine-metal interactions) Moderate Low

Key Observations :

  • The amidine group in 1-Piperidinepropanimidamide 2HOAc distinguishes it from simple amines, enabling stronger interactions with metals or acidic substrates.
  • The dual HOAc components may improve crystallinity or solubility, a feature shared with Mn-based coordination clusters .

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